4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol
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Overview
Description
4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrimidine ring substituted with a hexyloxyphenyl group and a phenol group. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution with Hexyloxyphenyl Group:
Introduction of the Phenol Group: The phenol group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines using reducing agents.
Substitution: The hexyloxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Known for its antiproliferative activity and potential as an anticancer agent.
[5-(4-Hexyloxy-phenyl)-pyrimidin-2-yl]-methyl-sulfane: Shares structural similarities and is studied for its chemical properties.
Uniqueness
4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a hexyloxyphenyl and phenol group makes it a versatile compound for various applications.
Properties
CAS No. |
126957-47-9 |
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Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[2-(4-hexoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-4-5-14-26-21-12-8-18(9-13-21)22-23-15-19(16-24-22)17-6-10-20(25)11-7-17/h6-13,15-16,25H,2-5,14H2,1H3 |
InChI Key |
ILQFXQVEQFBFPM-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Synonyms |
2-(4-Hexoxyphenyl)-5-(4-hydroxyphenyl)-pyrimidine |
Origin of Product |
United States |
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